molecular formula C10H11ClOS B14044215 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one

1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one

Cat. No.: B14044215
M. Wt: 214.71 g/mol
InChI Key: WZZCADHUYLVPEI-UHFFFAOYSA-N
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Description

1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one is an organic compound that features a chloromethyl group, a mercapto group, and a propanone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one typically involves the chloromethylation of a mercaptophenyl compound followed by the introduction of a propanone group. One common method involves the reaction of 2-mercaptophenylpropan-1-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The mercapto group can also interact with metal ions, affecting the function of metalloproteins. The overall effect of the compound depends on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(5-(Chloromethyl)-2-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(5-(Chloromethyl)-2-aminophenyl)propan-1-one: Similar structure but with an amino group instead of a mercapto group.

Uniqueness

1-(5-(Chloromethyl)-2-mercaptophenyl)propan-1-one is unique due to the presence of both a chloromethyl group and a mercapto group on the same phenyl ring

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[5-(chloromethyl)-2-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-9(12)8-5-7(6-11)3-4-10(8)13/h3-5,13H,2,6H2,1H3

InChI Key

WZZCADHUYLVPEI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CCl)S

Origin of Product

United States

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